![molecular formula C7H7BrN2OS B3049374 N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 20415-77-4](/img/structure/B3049374.png)
N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide
Overview
Description
“N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C7H7BrN2OS and a molecular weight of 247.11 g/mol . It is a research chemical and not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxamide group, which is further linked to a 5-bromo-1,3-thiazol-2-yl group . The structure was studied by X-ray diffraction .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the literature.Scientific Research Applications
Synthesis and Structural Analysis
N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide and its derivatives are primarily explored in the context of synthesizing new chemical structures. For instance, the reaction of thioamides with 2-bromo-1-cyclopropylethanone in dimethylformamide has been investigated to yield 3-substituted 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides. These compounds offer insights into regioselective synthesis and the potential for various applications, including medicinal chemistry (Dyachenko, 2012).
Antimicrobial and Antifungal Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For example, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives have shown potential as antifungal agents. Such research demonstrates the application of these compounds in developing new antimicrobial therapies (Narayana et al., 2004).
Antibacterial and Antiviral Research
Further extending their utility, derivatives of this compound have been explored for their antibacterial and antiviral activities. This includes the synthesis and biological evaluation of compounds with aminothiazole, thiazolylacetonitrile, and other related structures. Such studies are crucial for discovering new therapeutic agents with potential anti-inflammatory, antibacterial, and antiviral properties (Thabet et al., 2011).
Drug Design and Discovery
The compound and its analogs have also been implicated in drug discovery processes, particularly in the design of inhibitors for specific targets such as CDK2, a cyclin-dependent kinase. Utilizing structure-based drug design, researchers have developed potent and selective inhibitors starting from compounds like N-(5-bromo-1,3-thiazol-2-yl)butanamide. This highlights the role of such compounds in the foundational stages of drug development (Vulpetti et al., 2006).
Safety and Hazards
Future Directions
Thiazoles, including “N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of different thiazole derivatives, as well as the exploration of their potential applications in various fields .
properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-5-3-9-7(12-5)10-6(11)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJKAJTZKDDREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712435 | |
Record name | N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20415-77-4 | |
Record name | N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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